Product packaging for Gypenoside L(Cat. No.:)

Gypenoside L

Cat. No.: B1192931
M. Wt: 772.97
InChI Key: CSSWZAJSCZGGQX-DCTBPNCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Gynostemma pentaphyllum as a Source for Gypenosides

Gynostemma pentaphyllum, a perennial vine belonging to the Cucurbitaceae family, is widely distributed in Southern China and other parts of Asia. biosynth.com Traditionally used in herbal medicine, this plant, also known as "Jiaogulan" or "Southern Ginseng," is a rich source of bioactive compounds, most notably a class of triterpenoid (B12794562) saponins (B1172615) called gypenosides. biosynth.commdpi.comscielo.br

These gypenosides are the primary active constituents responsible for the plant's studied biological activities. mdpi.com The first dammarane-type saponins from G. pentaphyllum were isolated by Japanese researchers in 1976. mdpi.com Since then, extensive research has led to the identification of over 250 individual saponins with a dammarane-type skeleton from this plant. researchgate.net The extraction and purification of these compounds, including Gypenoside L, involve various chromatographic and spectroscopic techniques. ontosight.ai Interestingly, the concentration of certain gypenosides, including this compound, can be increased through heat processing of the plant material, which causes hydrolysis of more complex glycosides. nih.gov

Significance of this compound within Dammarane-Type Triterpenoid Saponin (B1150181) Research

This compound stands out within the large family of dammarane-type saponins due to its distinct chemical structure and notable biological activities observed in preclinical research. ontosight.ai It is a glycoside, meaning its structure consists of a triterpene backbone (aglycone) attached to sugar moieties. ontosight.ai This dammarane-type triterpenoid structure is characterized by a four-ring carbon skeleton. nih.gov

The significance of this compound is highlighted by its role as a subject in studies exploring the structure-activity relationships of gypenosides. For instance, research comparing this compound with its stereoisomer, Gypenoside LI, and other related compounds has provided insights into how structural variations, such as the glycosylation at the C20 position, can dramatically affect their biological activity. mdpi.com this compound, which has a free hydroxyl group at the C20 position, has shown stronger activity in certain cancer cell line studies compared to gypenosides that are glycosylated at this position. mdpi.com

Furthermore, this compound is being investigated for its potential to modulate various cellular pathways. Research has shown its involvement in activating pathways like p38 and ERK MAPK, and the NF-κB pathway. medchemexpress.comglpbio.comselleckchem.com It has been studied for its effects on cell proliferation, senescence, and inflammation in various cancer cell lines. medchemexpress.combiocrick.commdpi.com For example, studies have reported its ability to inhibit the proliferation of liver, esophageal, and non-small cell lung carcinoma cells in vitro. nih.govbiocrick.commdpi.comtargetmol.com Other research has explored its influence on metabolic processes, such as activating AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis. biosynth.comresearchgate.net These diverse areas of investigation underscore the importance of this compound as a tool for understanding the biological actions of dammarane-type saponins.

Below is a table summarizing key research findings on this compound in various cell lines.

Cell LineResearch FocusObserved EffectsCitations
HepG2 (Human Liver Cancer)Inhibition of Proliferation, Senescence InductionIncreased SA-β-galactosidase activity, promoted production of senescence-associated secretory cytokines, inhibited cell proliferation, caused S-phase cell cycle arrest. medchemexpress.comglpbio.commdpi.com
ECA-109 (Human Esophageal Cancer)Inhibition of Proliferation, Senescence Induction, Cell DeathInduced nonapoptotic, lysosome-associated cell death, inhibited autophagic flux, increased SA-β-galactosidase activity, caused S-phase cell cycle arrest. medchemexpress.comglpbio.combiocrick.comnih.gov
A549 (Non-small Cell Lung Carcinoma)Cytotoxic ActivityShowed inhibitory activity against A549 cells. mdpi.comnih.gov
RAW264.7 (Mouse Macrophage)Anti-inflammatory ActivitySignificantly inhibited LPS-induced nitric oxide (NO) accumulation. medchemexpress.comglpbio.com
C2C12 (Mouse Myoblast)Muscle Differentiation, Mitochondrial MetabolismPromoted differentiation into myotubes, enhanced mitochondrial metabolism through the PGC-1α pathway. koreascience.kr
L6 (Rat Skeletal Muscle)Glucose UptakeIncreased glucose uptake activity, mediated by the activation of the AMPK-ACC signaling pathway. researchgate.net

Properties

Molecular Formula

C40H68O14

Molecular Weight

772.97

IUPAC Name

(2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10S,12R,13S,14R,17S)-2,12-dihydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-8,10,14-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

InChI

InChI=1S/C40H68O14/c1-19(2)8-7-11-40(6,50)21-10-13-39(5)28(21)22(43)15-27-37(3)16-23(44)24(14-20(37)9-12-38(27,39)4)51-36-34(32(48)30(46)26(18-42)53-36)54-35-33(49)31(47)29(45)25(17-41)52-35/h8,20-36,41-50H,7,9-18H2,1-6H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+/m1/s1

InChI Key

CSSWZAJSCZGGQX-DCTBPNCOSA-N

SMILES

O[C@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)C[C@]4(C)[C@@]5([H])C[C@@H](O)[C@@]6([H])[C@@H]([C@](CC/C=C(C)\C)(O)C)CC[C@@]6(C)[C@]5(C)CC[C@]4([H])C3)O[C@H](CO)[C@@H](O)[C@@H]2O)O[C@H](CO)[C@@H](O)[C@@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gypenoside L

Origin of Product

United States

Isolation, Purification, and Derivatization Methodologies for Gypenoside L

Chromatographic Techniques for Gypenoside L Isolation

Chromatography is a fundamental technique for the separation and isolation of this compound from the complex mixture of saponins (B1172615) found in Gynostemma pentaphyllum extracts. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant methods employed, often coupled with mass spectrometry (MS) for precise identification and quantification. nih.govtandfonline.com

Initial processing of the plant material typically involves defatting with a non-polar solvent like petroleum ether, followed by extraction of the gypenosides with methanol. researchgate.net This crude extract is then often enriched using column chromatography with a macroporous resin to concentrate the saponin (B1150181) fraction before fine separation via HPLC or UPLC. researchgate.net

Researchers have established specific UPLC-MS methods for the determination of this compound alongside other related saponins like Gypenoside LI, Damulin A, and Damulin B from heat-processed G. pentaphyllum. nih.govtandfonline.com These methods utilize C18 columns and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often containing a modifier like formic acid) to achieve separation. researchgate.netnih.gov Detection is commonly performed using UV detectors at wavelengths around 203 nm, where saponins exhibit absorbance, or more definitively with mass spectrometry in single ion recording (SIR) or multiple reaction monitoring (MRM) modes for high sensitivity and specificity. tandfonline.comresearchgate.net

Table 1: Chromatographic Conditions for this compound Analysis
TechniqueColumnMobile PhaseDetectionReference
UPLC-MSUPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)Gradient of acetonitrile and water with 0.1% formic acidTandem Mass Spectrometry (MS/MS) in SIR mode tandfonline.comnih.gov
HPLC-DADC18 columnIsocratic elution with 34% acetonitrileDiode-Array Detection (DAD) at 203 nm researchgate.net

Advanced Purification Strategies

Beyond standard chromatographic separation, several advanced strategies have been developed to improve the yield and purity of this compound.

One effective strategy involves the heat processing of raw G. pentaphyllum. Studies have shown that heating the plant material, for instance by steaming at high temperatures (e.g., 125 °C), induces the hydrolysis of more complex, polar saponins such as Gypenoside XLVI and Gypenoside LVI. nih.govtandfonline.com This process cleaves glycosyl moieties, converting these precursors into this compound and its stereoisomer Gypenoside LI, thereby increasing their content in the final extract. nih.govacgpubs.org

A significant challenge in purification is the separation of this compound from its C20 stereoisomer, Gypenoside LI, as they exhibit very similar chromatographic behavior. nih.govgoogle.com A patented chemo-separation method addresses this by first reacting a mixture of the two isomers with acetic anhydride (B1165640) at low temperatures. google.com This acetylation step converts the gypenosides into their acetylated derivatives. These derivatives have different physical properties and can be effectively separated and purified using silica (B1680970) gel column chromatography. Following separation, the acetyl groups are removed under different alkaline conditions to yield pure this compound and Gypenoside LI, respectively. google.com

Biotransformation and Chemoenzymatic Derivatization Approaches for this compound Analogues

Biotransformation has emerged as a key strategy for modifying gypenosides to produce novel analogues, often with enhanced or new biological activities. spkx.net.cn This approach utilizes enzymes, either in isolated form or within whole microbial cells, to catalyze specific chemical changes to the gypenoside structure. The primary targets for these modifications are the sugar chains attached to the dammarane-type triterpenoid (B12794562) core. spkx.net.cn

The most common enzymatic reaction is the hydrolysis of glycosidic bonds by β-glucosidases, which removes specific sugar units. researchgate.net This deglycosylation can significantly alter the compound's properties. mdpi.com For example, research has shown that the thermophilic β-glucosidase from Thermus thermophilus can convert Gypenoside XVII to Ginsenoside F2 with a 100% molar yield. mdpi.com Similarly, a recombinant glycoside hydrolase from Fervidobacterium pennivorans DSM9078 was used to transform Gypenoside XLIX into Gylongiposide I, also with a 100% molar yield, by hydrolyzing a glucose moiety at the C21 position. mdpi.com

While direct biotransformation of this compound is not extensively documented, the methodologies applied to structurally similar gypenosides and ginsenosides (B1230088) are directly relevant. For instance, enzymes from microorganisms like Terrabacter ginsenosidimutans and Flavobacterium johnsoniae have been used to selectively hydrolyze sugar moieties from Ginsenoside Rb1 to produce compounds like Gypenoside XVII, which can be further transformed into Ginsenoside F2. researchgate.netnih.gov These studies demonstrate the potential for creating a diverse library of this compound analogues by selectively trimming its sugar chains using a panel of specific glycosidases. spkx.net.cn

Table 2: Examples of Gypenoside Biotransformation
SubstrateEnzyme/SourceProductTransformation TypeReference
Gypenoside XLIXRecombinant glycoside hydrolase from Fervidobacterium pennivorans DSM9078Gylongiposide IHydrolysis of glucose at C21 mdpi.com
Gypenoside XVIIβ-glucosidase from Thermus thermophilusGinsenoside F2Deglycosylation mdpi.com
Ginsenoside Rb1Recombinant β-glucosidase from Flavobacterium johnsoniaeGypenoside XVIIHydrolysis of outer glucose at C-3 researchgate.netmdpi.com
Gypenoside XVIIRecombinant β-glucosidase from Flavobacterium johnsoniaeGinsenoside F2Hydrolysis of inner glucose at C-3 researchgate.net

Biosynthesis and Metabolic Engineering of Gypenoside L

Elucidation of Gypenoside L Biosynthetic Pathways

The biosynthesis of gypenosides is a complex process that can be broadly categorized into early and late stages. oup.com The early stages involve the synthesis of the precursor 2,3-oxidosqualene (B107256), while the late stages encompass the cyclization, hydroxylation, and glycosylation of this precursor to form the diverse array of gypenoside structures. oup.comresearchgate.net

Early Biosynthesis Genes (EBGs)

The initial steps of gypenoside biosynthesis are shared with the general isoprenoid pathway. researchgate.net Key enzymes encoded by Early Biosynthesis Genes (EBGs) are responsible for the production of the triterpenoid (B12794562) precursor, 2,3-oxidosqualene. oup.com These enzymes include farnesyl pyrophosphate synthase (FPS), squalene (B77637) synthase (SS), and squalene epoxidase (SE). oup.commdpi.com The expression of genes encoding these enzymes, such as 3-hydroxy-3-methyl glutaryl coenzyme A reductase (HMGR), FPS, SE, and SS, has been shown to be inducible by elicitors like methyl jasmonate (MeJA) in G. pentaphyllum. researchgate.netnih.gov Transcriptome analysis has revealed that the genes for FPS, SS, and SE exhibit differential expression in various tissues, with the highest expression often observed in the leaves. nih.govkab.ac.ug This aligns with the finding that leaves are the primary site of gypenoside accumulation. mdpi.com

Enzyme Gene Function in Gypenoside Biosynthesis
Farnesyl pyrophosphate synthase FPS Synthesizes farnesyl pyrophosphate. oup.commdpi.com
Squalene synthase SS Catalyzes the first committed step in triterpenoid biosynthesis. oup.commdpi.combvsalud.org
Squalene epoxidase SE Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. oup.commdpi.combvsalud.org

Late Biosynthesis Genes (LBGs), Including Cytochrome P450 (CYP450) and UDP-Glucosyltransferase (UGT) Enzymes

The late stages of gypenoside biosynthesis introduce structural diversity through a series of modifications to the dammarane (B1241002) skeleton. This process is primarily mediated by two large enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). oup.comnih.gov

Oxidosqualene cyclases (OSCs) catalyze the crucial cyclization of 2,3-oxidosqualene to form the dammarenediol-II backbone, the committed step for dammarane-type saponin (B1150181) synthesis. mdpi.comfrontiersin.orgresearchgate.net Subsequently, CYP450s are responsible for the hydroxylation of the triterpenoid skeleton, a key step in creating the various gypenoside aglycones. nih.govfrontiersin.orgnih.gov For instance, in the closely related ginsenoside biosynthesis in Panax ginseng, CYP716A47 and CYP716A53v2 are known to hydroxylate the dammarane skeleton. mdpi.com In G. pentaphyllum, numerous candidate CYP450 genes have been identified through transcriptome analysis, with several showing tissue-specific expression patterns. oup.comnih.gov A study identified seven putative CYPs (CYP71B19, CYP77A3, CYP86A7, CYP86A8, CYP89A2, CYP90A1, and CYP94A1) as potential structural modifiers of triterpenoid saponins (B1172615). nih.govnih.gov

The final step in the biosynthesis of this compound and other gypenosides is glycosylation, which is catalyzed by UGTs. nih.govfrontiersin.org These enzymes transfer sugar moieties to the hydroxylated aglycones, significantly increasing their structural diversity and solubility. nih.gov Several UGTs have been identified in G. pentaphyllum that are involved in ginsenoside biosynthesis. frontiersin.orgnih.gov Research has identified three groups of ginsenoside biosynthetic UGTs in G. pentaphyllum: two from the UGT71 family, one from the UGT74 family, and two from the UGT94 family. nih.gov These findings suggest an independent evolution of ginsenoside biosynthesis in Panax and Gynostemma. nih.gov Another study pinpointed five putative UGTs (UGT73B4, UGT76B1, UGT74F2, UGT91C1, and UGT91A1) as being involved in gypenoside biosynthesis and distribution. nih.govnih.gov

Enzyme Family Function in Gypenoside Biosynthesis Identified Candidate Genes/Subfamilies in G. pentaphyllum
Oxidosqualene Cyclase (OSC) Cyclization of 2,3-oxidosqualene to form dammarenediol-II. mdpi.comfrontiersin.org GpOSC1 pacb.com
Cytochrome P450 (CYP450) Hydroxylation of the triterpenoid skeleton. nih.govfrontiersin.orgnih.gov CYP71B19, CYP77A3, CYP86A7, CYP86A8, CYP89A2, CYP90A1, CYP94A1 nih.govnih.gov
UDP-Glucosyltransferase (UGT) Glycosylation of the hydroxylated aglycones. nih.govfrontiersin.orgnih.gov UGT71, UGT74, UGT85, UGT94 subfamilies oup.comnih.gov

Genomic and Transcriptomic Insights into Gypenoside Biosynthesis

Advances in sequencing technologies have provided a wealth of genomic and transcriptomic data for G. pentaphyllum, offering unprecedented insights into the genetic architecture of gypenoside biosynthesis.

Chromosome-Level Genome Assembly and Annotation

The assembly of a high-quality, chromosome-level reference genome for G. pentaphyllum has been a significant milestone. oup.comoup.comnih.gov One study reported a genome size of approximately 582 Mb, containing 25,285 protein-coding genes. oup.comnih.gov Another effort yielded a genome of 608.95 Mb anchored to 11 pseudo-chromosomes with 26,588 predicted genes. oup.comhortres.comresearchgate.net These genomic resources have enabled the genome-wide identification and annotation of gene families involved in gypenoside biosynthesis, including OSCs, CYP450s, and UGTs. oup.commdpi.com The genome of G. pentaphyllum is characterized by a high percentage of repetitive sequences, with long terminal repeat (LTR) retrotransposons being the most abundant. oup.com The availability of the genome sequence provides a crucial foundation for understanding the evolution of gypenoside biosynthesis and for targeted genetic improvement of this medicinal plant. oup.comnih.gov

Genome Assembly Feature Finding 1 Finding 2
Genome Size ~582 Mb oup.comnih.gov 608.95 Mb oup.comresearchgate.net
Number of Predicted Genes 25,285 oup.comnih.gov 26,588 oup.comresearchgate.net
Repetitive Sequences 59.14% oup.comnih.gov 60.23% oup.com
Chromosome Number 2n = 2x = 22 oup.comoup.com

Comparative Transcriptome Analysis Across Plant Tissues

Comparative transcriptome analyses across different tissues of G. pentaphyllum—such as roots, stems, leaves, flowers, and fruits—have revealed tissue-specific expression patterns of genes involved in gypenoside biosynthesis. oup.comoup.comresearchgate.netoup.com These studies have consistently shown that the expression of many key biosynthetic genes, particularly those in the late stages of the pathway, is significantly higher in leaves and tendrils. oup.comresearchgate.netoup.com For example, a study screening for young leaf-specific genes identified 23 LBG candidates for gypenoside biosynthesis, including one OSC, ten CYP450s, and twelve UGTs. oup.com This correlates well with the observation that leaves are the primary site of gypenoside accumulation. mdpi.com Such analyses are crucial for identifying candidate genes and for understanding the spatial regulation of the biosynthetic pathway. oup.commdpi.com

Single-Cell Transcriptome Profiling of Biosynthetic Activity

To further refine the understanding of gypenoside biosynthesis at a higher resolution, single-cell RNA sequencing (scRNA-seq) has been employed. frontiersin.orgnih.govnih.gov A study profiling over 50,000 individual cells from the shoot apexes and leaves of G. pentaphyllum provided a detailed spatiotemporal map of biosynthetic activity. frontiersin.orgnih.govnih.govsciprofiles.com This research revealed that gypenoside biosynthesis predominantly occurs in the mesophyll cells. frontiersin.orgnih.govnih.gov Furthermore, the study showed that the biosynthetic activity is heightened in the shoot apexes compared to the leaves, suggesting that younger tissues are more active in producing these compounds. frontiersin.orgnih.govnih.gov The scRNA-seq data also allowed for the identification of five major cell types in shoot apexes and four in leaves, each with distinct transcriptomic profiles. frontiersin.orgresearchgate.net This level of detail provides novel insights into the specific cell populations responsible for synthesizing these valuable medicinal compounds and opens new avenues for understanding the developmental regulation of gypenoside biosynthesis. frontiersin.orgnih.govnih.gov

Proteomic Analysis of Biosynthetic Enzymes

The biosynthesis of gypenosides, including this compound, involves a complex series of enzymatic reactions. Proteomic analysis, in conjunction with transcriptomic data, has been instrumental in identifying and quantifying the key enzymes involved in this pathway in Gynostemma pentaphyllum.

A study combining isobaric tags for relative and absolute quantification (iTRAQ) proteome analysis with RNA sequencing identified 3,925 proteins, with 2,537 being quantified. researchgate.net This comprehensive analysis led to the identification of numerous candidate enzymes involved in the later stages of gypenoside biosynthesis, specifically the modification of the triterpenoid skeleton. researchgate.net

Key enzyme families identified include cytochrome P450 monooxygenases (CYPs) and UDP-glucuronosyltransferases (UGTs), which are responsible for the hydroxylation and glycosylation steps that create the vast diversity of gypenoside structures. researchgate.net In one study, 17 CYPs and 11 UGTs were identified as potential candidates for side-chain synthesis and modification of gypenosides. researchgate.net

Further investigation focused on a selection of these enzymes. Seven putative CYPs (CYP71B19, CYP77A3, CYP86A7, CYP86A8, CYP89A2, CYP90A1, and CYP94A1) and five putative UGTs (UGT73B4, UGT76B1, UGT74F2, UGT91C1, and UGT91A1) were highlighted as strong candidates for being structural modifiers of triterpenoid saponins. researchgate.net The expression of these selected genes was further analyzed, providing a foundation for future research into the specific functions of these enzymes in this compound biosynthesis. researchgate.net

Integrative analysis of proteomics and metabolomics data has also shed light on the broader metabolic pathways affected by gypenosides. plos.org While not directly focused on the biosynthesis of this compound, these studies have identified proteins like aldehyde dehydrogenases (ALDH1B1, ALDH2, and ALDH7A1) that are regulated by gypenoside treatment, indicating a complex interplay between gypenoside metabolism and other cellular processes. plos.org

Table 1: Candidate Enzymes in Gypenoside Biosynthesis Identified Through Proteomic Analysis

Enzyme FamilyCandidate Genes/ProteinsPutative Function
Cytochrome P450 (CYP) CYP71B19, CYP77A3, CYP86A7, CYP86A8, CYP89A2, CYP90A1, CYP94A1Hydroxylation of the triterpenoid skeleton
UDP-glucuronosyltransferase (UGT) UGT73B4, UGT76B1, UGT74F2, UGT91C1, UGT91A1Glycosylation of the triterpenoid skeleton

Regulation of this compound Accumulation

Transcriptional Regulation and Co-expression Networks

The production of this compound is tightly controlled at the transcriptional level, involving a network of transcription factors (TFs) that regulate the expression of biosynthetic genes. The reconstruction of the gypenoside biosynthetic pathway and its regulatory network has been significantly advanced by the availability of the Gynostemma pentaphyllum genome and transcriptome data from various tissues. nih.govoup.com

Co-expression network analysis has been a powerful tool in identifying genes that are coordinately expressed with known gypenoside biosynthetic genes. nih.govresearchgate.net This approach helps to pinpoint candidate regulatory genes, such as transcription factors, that may control the entire pathway. For instance, a weighted gene co-expression network analysis (WGCNA) performed on seven different tissues of G. pentaphyllum identified modules of co-expressed genes highly correlated with specific tissues, particularly the young leaves where gypenoside biosynthesis is most active. nih.gov

Several families of transcription factors have been implicated in the regulation of gypenoside biosynthesis, including MYB, bHLH, and AP2/ERF.

MYB Transcription Factors: A genome-wide analysis identified 87 R2R3-MYB genes in G. pentaphyllum. frontiersin.orgnih.gov Among these, GpMYB81 was found to have an expression pattern similar to that of gypenoside and flavonol biosynthetic genes in different tissues and in response to methyl jasmonate (MeJA). frontiersin.orgnih.gov Further experiments showed that GpMYB81 could bind to the promoters of Gynostemma pentaphyllum farnesyl pyrophosphate synthase 1 (GpFPS1) and Gynostemma pentaphyllum chalcone (B49325) synthase (GpCHS), key genes in gypenoside and flavonol biosynthesis, respectively, and activate their expression. frontiersin.orgnih.gov This suggests a dual regulatory role for GpMYB81. frontiersin.orgnih.gov

bHLH Transcription Factors: A total of 111 basic helix-loop-helix (bHLH) transcription factor genes have been identified in the G. pentaphyllum genome. researchgate.net Through co-expression analysis, nine gypenoside-related GpbHLH genes were identified. nih.gov Of these, GpbHLH15 and GpbHLH58 were shown to bind to the promoters of gypenoside biosynthesis genes and activate their promoter activity. nih.gov GpbHLH58, also known as GpMYC2, is induced by MeJA and likely acts as a transcriptional activator in a MeJA-dependent manner. nih.govmdpi.com

AP2/ERF Transcription Factors: Transcriptome-wide analysis identified 125 AP2/ERF genes in G. pentaphyllum. bohrium.com Based on expression patterns and phylogenetic relationships, GpERF15 and GpERF29 were proposed as potential transcriptional activators of gypenoside biosynthesis. bohrium.com

Influence of Elicitors on this compound Production in Cell Cultures

The production of gypenosides, including this compound, in Gynostemma pentaphyllum cell suspension cultures can be significantly enhanced through the use of elicitors. Elicitors are compounds that trigger defense responses in plants, often leading to an increased synthesis of secondary metabolites.

Several studies have investigated the effects of different biotic and abiotic elicitors on gypenoside accumulation. mdpi.comnih.gov

Methyl Jasmonate (MeJA): MeJA, a well-known plant signaling molecule, has been shown to induce the expression of several genes in the gypenoside biosynthetic pathway, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), and squalene epoxidase (SE). mdpi.comresearchgate.net In cell suspension cultures, treatment with 50 μM MeJA led to a 1.15-fold increase in gypenoside content. mdpi.com

Salicylic Acid (SA): Salicylic acid is another key signaling molecule in plant defense. In G. pentaphyllum cell cultures, SA was found to be a particularly effective elicitor for gypenoside accumulation. mdpi.com Treatment with 100 μM SA for 6 days resulted in a gypenoside content of 79.721 mg/g dry biomass, which was 1.58 times higher than untreated cells. mdpi.com

Yeast Extract (YE): Yeast extract, a biotic elicitor, has also been shown to stimulate gypenoside production. mdpi.com At a concentration of 3 g/L, YE increased gypenoside content. mdpi.com

Fusarium Biomass: In contrast, treatment with biomass from the fungus Fusarium resulted in lower gypenoside content compared to the control. mdpi.com

The timing of elicitor application is also crucial. For SA, the highest gypenoside accumulation was observed when the elicitor was added after 6 days of culture, while for MeJA, the optimal time was after 9 days. mdpi.com

Table 2: Effect of Elicitors on Gypenoside Production in G. pentaphyllum Cell Cultures

ElicitorConcentrationFold Increase in Gypenoside ContentOptimal Elicitation Time (days)
Methyl Jasmonate (MeJA)50 μM1.159
Salicylic Acid (SA)100 μM1.586
Yeast Extract (YE)3 g/L-0

Note: Data is compiled from a study by Nguyen et al. (2022). mdpi.com The fold increase for YE was not explicitly stated in the provided text.

Impact of Heat Processing on this compound Content

Heat processing of Gynostemma pentaphyllum has a significant impact on its chemical composition, leading to an increase in the content of certain gypenosides, including this compound. nih.govtandfonline.comtandfonline.com This transformation is believed to occur through the hydrolysis of more complex, polar gypenosides into simpler, less polar ones. tandfonline.comscispace.com

Studies have shown that heating the leaves of G. pentaphyllum at 120°C for 3 hours results in a notable increase in the amounts of this compound, Gypenoside LI, damulin A, and damulin B. nih.govresearchgate.net One study established a UPLC-MS method to quantify these changes and found that the contents of these four saponins increased with both rising heating temperature and longer treatment times. tandfonline.com For example, the levels of these saponins were significantly higher in plants processed at 130°C for 3 hours compared to raw plants. tandfonline.com

The mechanism behind this increase is the hydrolysis of glycosidic bonds in larger saponins. tandfonline.com Specifically, it has been suggested that this compound and the other mentioned compounds are generated from the hydrolysis of Gypenoside XLVI and Gypenoside LVI during the heating process. tandfonline.comtandfonline.com

This alteration in the gypenoside profile due to heat processing can also affect the biological activity of the plant extract. tandfonline.com

Table 3: Effect of Heat Processing on the Content of Selected Gypenosides

CompoundRaw G. pentaphyllumHeat-Processed G. pentaphyllum (130°C, 3h)
This compound < 250 μg/gSignificantly Increased
Gypenoside LI < 250 μg/gSignificantly Increased
Damulin A < 250 μg/gSignificantly Increased
Damulin B < 250 μg/gSignificantly Increased

Note: The table indicates a significant increase as reported in the literature, with specific quantitative values varying depending on the study. The baseline in the raw plant was reported to be below 250 μg/g for these compounds. tandfonline.com

Advanced Analytical Methodologies in Gypenoside L Research

Quantitative Analysis of Gypenoside L in Biological Matrices

Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies and understanding its distribution and metabolism. Due to the complex nature of biological matrices, highly sensitive and selective methods are required.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method Development and Validation

UPLC-MS/MS is a powerful technique for the quantitative analysis of compounds in biological matrices, offering high sensitivity, selectivity, and speed. Method development for gypenosides in biological samples, such as rat plasma, has been reported using UPLC-MS/MS. These methods typically involve sample preparation steps like solid-phase extraction (SPE) to isolate and concentrate the analyte from the matrix nih.gov. Chromatographic separation is achieved using columns like C18, with mobile phases often consisting of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid to improve ionization and peak shape nih.govresearchgate.net. Detection is commonly performed in multiple reaction monitoring (MRM) mode using electrospray ionization (ESI), often in negative ion mode for gypenosides nih.govresearchgate.net.

Validation of UPLC-MS/MS methods for gypenosides in biological matrices follows guidelines to ensure their reliability and accuracy nih.govacs.org. Key validation parameters include linearity, sensitivity (lower limit of quantification, LLOQ), precision (intra- and inter-day), accuracy, recovery, and matrix effect nih.govresearchgate.netnih.gov. For instance, a validated LC-MS/MS method for gypenoside XLIX in rat plasma demonstrated linearity over a concentration range of 10-7500 ng/mL with an LLOQ of 10 ng/mL. Intra- and inter-day precision were within 8.6%, and accuracy was ≤10.2% nih.gov. Another UPLC-MS/MS method for gypenoside A and gypenoside XLIX in rat plasma showed linearity over a range of 2–3000 ng/mL, with intra- and inter-day precision within 14.9% and accuracy ranging from 90.1% to 113.9% researchgate.net. Recoveries were generally high, and matrix effects were evaluated researchgate.net. These validated methods are then applied to pharmacokinetic studies to determine parameters like half-life and bioavailability nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) Fingerprinting and Quantification

HPLC is widely used for the analysis of gypenosides, including fingerprinting for quality control and quantification of specific compounds. HPLC fingerprinting provides a characteristic chromatographic profile of the gypenosides present in a sample, allowing for the assessment of consistency and potential adulteration science.govresearchgate.net. Method development for HPLC fingerprinting of gypenosides involves optimizing chromatographic conditions such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile-water gradients), flow rate, and detection wavelength (commonly 203 nm for gypenosides) science.govresearchgate.net. The use of an internal standard, such as ginsenoside Rb2, can help improve the precision and reliability of fingerprint analysis by allowing for the calculation of relative retention times and relative peak areas science.govresearchgate.net. Validation of HPLC fingerprint methods includes assessing precision, repeatability, and stability science.govresearchgate.net.

HPLC can also be used for the quantitative analysis of individual gypenosides or groups of gypenosides mdpi.com. This can be achieved using techniques like HPLC-UV or coupled with mass spectrometry (HPLC-MS) for increased selectivity and sensitivity, particularly in complex matrices mdpi.comfrontiersin.org. Quantitative analysis by HPLC typically involves establishing calibration curves using external standards mdpi.com.

Omics-Based Analytical Platforms

Omics-based approaches, such as metabolomics and network pharmacology, provide system-level insights into the biological effects of gypenosides, helping to elucidate complex mechanisms of action and identify potential therapeutic targets.

Metabolomics Approaches for Pathway Elucidation

Metabolomics involves the comprehensive study of metabolites within a biological system. Applied to gypenoside research, metabolomics can reveal changes in metabolic pathways associated with treatment. For example, serum metabolomics has been used to investigate the mechanisms of gypenosides in treating lung cancer. This approach identified significantly altered metabolites and highlighted involved metabolic pathways, including alpha-linolenic acid metabolism, glutathione (B108866) metabolism, sphingolipid metabolism, glycerophospholipid metabolism, tryptophan metabolism, and primary bile acid biosynthesis frontiersin.org. Integrative analysis of metabolomics and proteomics has also been employed to elucidate the mechanisms of gypenosides against liver fibrosis, identifying altered pathways researchgate.net. These studies demonstrate the power of metabolomics in providing a global view of the metabolic changes induced by gypenosides and in identifying pathways relevant to their biological activities.

Network Pharmacology Analysis

Network pharmacology is a systems biology approach used to understand the complex interactions between compounds, targets, and diseases. In gypenoside research, network pharmacology is frequently used to predict potential targets and pathways involved in their therapeutic effects mdpi.comfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. This involves identifying potential targets of gypenosides through databases and literature, constructing compound-target networks, and analyzing protein-protein interaction (PPI) networks to identify key hub genes nih.govresearchgate.netresearchgate.net. Pathway enrichment analysis, such as KEGG analysis, is then performed to identify the biological pathways most significantly influenced by the predicted targets mdpi.comnih.govresearchgate.net. Network pharmacology studies on gypenosides have identified various potential targets and pathways related to their anticancer, anti-inflammatory, and metabolic effects, including pathways like PI3K/Akt, MAPK, and those involved in lipid metabolism mdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov. This approach provides a holistic view of how gypenosides might exert their effects through modulating multiple targets and pathways simultaneously.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a protein target scielo.bracs.org. This method complements network pharmacology by providing structural insights into the potential interactions identified. Molecular docking simulations involve preparing the 3D structures of both the ligand and the target protein, predicting the preferred binding poses of the ligand within the protein's active site, and estimating the binding energy scielo.bracs.org. Software tools are used to perform the docking calculations and visualize the interaction forces, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the binding site scielo.br. Molecular docking has been applied in studies involving gypenosides and related compounds to validate potential targets identified through network pharmacology or experimental studies nih.govresearchgate.netnih.govresearchgate.netscielo.bracs.orgacs.org. For instance, molecular docking has been used to assess the binding of this compound and LI to core targets identified in network pharmacology studies related to metabolic syndrome and cancer nih.gov. It has also been used to investigate the interaction of related compounds like Gypensapogenin D with enzymes like α-glucosidase, showing strong binding activity scielo.br.

Pharmacological Activities and Preclinical Investigations of Gypenoside L

Oncological Research and Anti-Cancer Mechanisms

Gypenoside L has been the subject of numerous investigations exploring its anti-cancer potential across various cancer types. These studies have elucidated several mechanisms through which this compound exerts its effects, including the inhibition of cancer cell growth, induction of cellular senescence, and unique forms of cell death.

Antiproliferative and Cell Cycle Modulatory Effects in Preclinical Models

This compound has demonstrated significant antiproliferative activity in a range of cancer cell lines by modulating the cell cycle. In human non-small cell lung cancer A549 cells, this compound was found to inhibit growth and block the cell cycle in the G0/G1 phase. nih.gov This contrasts with its stereoisomer, Gypenoside LI, which induces G2/M phase arrest, suggesting the stereochemistry at the C-20 position is crucial for its specific biological activity. nih.gov

Similarly, in clear cell renal cell carcinoma (ccRCC) cells, such as 769-P and ACHN lines, this compound significantly inhibited cell viability. nih.gov In ACHN cells, treatment with this compound resulted in cell cycle arrest at the G1/S phase. nih.gov This effect was associated with a reduction in the expression levels of key cell cycle proteins, including cyclin A, cyclin B1, CDK1, and CDK2. nih.gov

Research on human liver (HepG2) and esophageal (ECA-109) cancer cells also revealed that this compound causes cell cycle arrest at the S phase. biocrick.comnih.gov This arrest is accompanied by the reduced expression of CDK2, CDK4, and CDK6, as well as cyclin D1. Furthermore, in hepatocellular carcinoma (HCC) cells, this compound has been shown to arrest the cell cycle at the G0/G1 phase. nih.gov

Table 1: Antiproliferative and Cell Cycle Effects of this compound in Cancer Cell Lines

Cell Line Cancer Type Effect Key Molecular Changes Citations
A549 Human Lung Cancer Growth inhibition, G0/G1 phase arrest Down-regulation of CDK2, CDK4 nih.gov
769-P, ACHN Clear Cell Renal Cell Carcinoma Inhibition of cell viability, G1/S phase arrest (in ACHN) Reduction of cyclin A, cyclin B1, CDK1, CDK2 nih.gov
HepG2 Human Liver Cancer Cell proliferation inhibition, S phase arrest Reduction of CDK2, CDK4, CDK6, cyclin D1 biocrick.com
ECA-109 Human Esophageal Cancer Cell proliferation inhibition, S phase arrest Reduction of CDK2, CDK4, CDK6, cyclin D1 biocrick.com
HepG2, Huh-7 Hepatocellular Carcinoma Inhibition of cell proliferation, G0/G1 phase arrest Inhibition of SREBP2-HMGCS1 axis nih.gov

Induction of Senescence Pathways

A key mechanism of this compound's anti-cancer activity is the induction of cellular senescence, an irreversible state of cell cycle arrest. In human liver and esophageal cancer cells, this compound treatment was found to increase senescence-associated β-galactosidase (SA-β-gal) activity, a primary marker of senescent cells. biocrick.comnih.gov This was accompanied by an increased production of senescence-associated secretory phenotype (SASP) cytokines, such as IL-1α and IL-6. medchemexpress.com

The induction of senescence by this compound is linked to the activation of several signaling pathways. Studies have shown that this compound activates the p38 and ERK MAPK pathways, as well as the NF-κB pathway, to trigger senescence. biocrick.comnih.gov Furthermore, it upregulates senescence-related cell cycle inhibitor proteins, including p21 and p27, and their upstream regulators. biocrick.comnih.gov The crucial role of these pathways was demonstrated when chemical inhibitors of MAPK and NF-κB counteracted the senescence-inducing and growth-inhibiting effects of this compound. biocrick.com

Table 2: Senescence Induction by this compound

Cell Line Cancer Type Key Senescence Markers Activated Pathways Citations
HepG2 Human Liver Cancer Increased SA-β-gal activity, SASP production p38 MAPK, ERK, NF-κB biocrick.comnih.govmedchemexpress.com
ECA-109 Human Esophageal Cancer Increased SA-β-gal activity, SASP production p38 MAPK, ERK, NF-κB biocrick.comnih.govmedchemexpress.com

Mechanisms of Non-Apoptotic and Non-Autophagic Cell Death

Interestingly, this compound can induce a form of cell death that is distinct from both apoptosis and autophagy. In human esophageal cancer cells (ECA-109 and TE-1), this compound was shown to induce a non-apoptotic, lysosome-associated cell death characterized by lysosomal swelling. nih.gov Flow cytometry analysis confirmed that the cell death induced by this compound is largely independent of apoptosis. nih.govresearchgate.net While a necrosis inhibitor provided partial rescue of cell viability, a pan-caspase inhibitor did not, further supporting a non-apoptotic mechanism. nih.govresearchgate.net

In human hepatocellular carcinoma (HCC) cells, this compound induces a non-apoptotic and non-autophagic cytoplasmic vacuolation death. biocrick.comacs.org This process is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn triggers protein ubiquitination and an unfolded protein response (UPR) in the endoplasmic reticulum (ER). biocrick.comacs.org This leads to the release of calcium (Ca2+) from the ER, ultimately resulting in cytoplasmic vacuolation and cell death. biocrick.comacs.org A positive feedback loop between Ca2+ release and ER stress appears to amplify this effect. biocrick.com

Modulation of Autophagy in Conjunction with Chemotherapeutic Agents

While this compound can induce non-autophagic cell death on its own, it also modulates autophagy, particularly in the context of combination therapy. In esophageal cancer cells, this compound acts as a lysosomal inhibitor, leading to the inhibition of autophagic flux. nih.gov This disruption of the autophagic process, which cancer cells can use as a survival mechanism, can render them more susceptible to conventional chemotherapy.

Treatment with this compound has been shown to enhance the cytotoxicity of standard chemotherapeutic drugs like 5-fluorouracil (B62378) and cisplatin (B142131) in cancer cells. biocrick.com By impairing protective autophagy, this compound sensitizes cancer cells to these agents, suggesting its potential use in overcoming chemoresistance. biocrick.comresearchgate.net It has been proposed that the synergism between gypenosides and 5-fluorouracil is mediated by p53 and the generation of reactive oxygen species (ROS). biomolther.org

Impact on Immunological Responses in Oncological Contexts

Emerging evidence suggests that this compound can also modulate the immune system in the context of cancer. In a study on hepatocellular carcinoma, this compound was found to enhance anticancer immune responses. nih.gov It achieved this by modulating cholesterol homeostasis and increasing the expression of inflammatory factors through the regulation of MHC class I pathway-related proteins. nih.govx-mol.com This suggests that this compound may not only directly target tumor cells but also engage the host's immune system to fight the cancer. General studies on gypenosides have also indicated their potential to improve the immune function of cancer patients. d-nb.info

Anti-Inflammatory Effects and Associated Pathways

Beyond its anti-cancer properties, this compound has demonstrated notable anti-inflammatory activity. In preclinical models using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

The anti-inflammatory effects of this compound are mediated through the modulation of critical inflammatory pathways. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, this compound exerts its anti-inflammatory action by suppressing the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. nih.govresearchgate.net

Table 3: Anti-Inflammatory Activity of this compound

Cell Model Stimulant Inhibited Mediators Modulated Pathways Citations
RAW 264.7 Macrophages LPS Nitric Oxide (NO) NF-κB, MAPK nih.govresearchgate.net
Human Osteoarthritis Chondrocytes IL-1β Nitric Oxide (NO), Prostaglandin E2 (PGE2) - mdpi.com

Inhibition of Inflammatory Mediators

Neuroprotective Research

The neuroprotective potential of the general extract of Gynostemma pentaphyllum (gypenosides) is widely reported. nih.govresearchgate.net These extracts have been shown to offer protection in various models of neurological stress.

While much of the existing research has utilized a general gypenoside extract, the specific actions of this compound are beginning to be understood. For instance, studies on the broader extract show neuroprotective effects are mediated through the preservation of mitochondrial function and inhibition of inflammatory pathways in neural cells. researchgate.netfrontiersin.org this compound has been identified as a key active component within these extracts. nih.gov It has been implicated in activating critical cellular signaling pathways such as the p38 and ERK MAPK pathways, as well as the NF-κB pathway, in other cell types. medchemexpress.com These pathways are also integral to neuronal survival and inflammatory responses in the brain. However, direct preclinical studies focusing solely on this compound's modulation of these specific neurological pathways in models of neurodegenerative disease are needed to fully delineate its individual contribution.

Cardioprotective Research

Research into the cardioprotective effects of Gynostemma pentaphyllum has highlighted the importance of mitochondrial health. While many studies use the mixed gypenoside extract, this compound has been specifically investigated in the context of cellular metabolism in muscle tissue, which provides a basis for its potential role in the heart.

Mitochondrial homeostasis—the balance of mitochondrial generation, function, and removal—is critical for the high energy demands of cardiac muscle. Mitophagy is the specific autophagic process that removes damaged or dysfunctional mitochondria. Studies on general gypenoside extracts have demonstrated a cardioprotective effect by preserving mitochondrial homeostasis and promoting mitophagy in cardiomyocyte models. researchgate.net Research focusing specifically on this compound has shown that it can enhance mitochondrial metabolism in skeletal muscle cells (C2C12 myotubes) by activating the PGC-1α pathway, a master regulator of mitochondrial biogenesis. nih.gov This study also noted an upregulation of genes related to the anti-oxidative stress response, such as Ucp2, Ucp3, and Sod2. nih.gov Although this research was conducted in skeletal muscle, the fundamental role of PGC-1α in mitochondrial health suggests a plausible, yet not directly demonstrated, mechanism for this compound in cardioprotection.

The regulation of cellular energy, primarily through the production of ATP, is intrinsically linked to mitochondrial function. In preclinical models, this compound has been shown to influence key pathways related to energy metabolism. A study in C2C12 skeletal muscle cells found that this compound activated the AMPK signaling pathway. nih.gov AMPK is a critical cellular energy sensor that, when activated, promotes ATP-producing processes like glucose uptake and fatty acid oxidation. cabidigitallibrary.orgmdpi.com This activation of AMPK by this compound in muscle cells suggests a direct role in regulating cellular energetics, which is a vital aspect of its potential cardioprotective effects. nih.govnih.gov

Cell/Tissue TypePathway/Process InvestigatedKey Finding for this compoundReference
Skeletal Muscle (C2C12)Mitochondrial MetabolismActivates PGC-1α pathway, enhancing mitochondrial biogenesis. nih.gov
Skeletal Muscle (C2C12)Cellular EnergeticsActivates AMPK signaling pathway, a key energy sensor. nih.gov
Skeletal Muscle (C2C12)Oxidative Stress ResponseUpregulates antioxidant genes (Ucp2, Ucp3, Sod2). nih.gov

Mitochondrial Homeostasis and Mitophagy Modulation

Metabolic Regulation and Associated Disorders

This compound, a dammarane-type saponin (B1150181) isolated from Gynostemma pentaphyllum, has demonstrated significant potential in modulating various aspects of metabolic function in preclinical studies. These investigations highlight its influence on lipid and glucose metabolism, as well as its role in skeletal muscle development, suggesting its therapeutic potential for metabolic disorders.

Influence on Lipid Metabolism

This compound has been shown to affect lipid metabolism through various mechanisms. In preclinical models, gypenosides, the class of compounds to which this compound belongs, have demonstrated the ability to reduce serum total cholesterol. caringsunshine.comdntb.gov.ua Research suggests that gypenosides may regulate lipid metabolism disorders and improve liver function. researchgate.net

One of the key pathways involved is the activation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. dntb.gov.uanih.gov Activation of AMPK by gypenosides can lead to the suppression of adipogenesis, the process of forming fat cells. dntb.gov.uanih.gov This is achieved by decreasing the expression of several key genes involved in fat storage and synthesis, including:

CCAAT/enhancer-binding protein-α (C/EBPα) dntb.gov.ua

Peroxisome proliferator-activated receptor-γ (PPARγ) dntb.gov.ua

Sterol regulatory element-binding protein-1c (SREBP-1c) dntb.gov.ua

Fatty acid synthase (FAS) dntb.gov.uaresearchgate.net

Adipocyte protein 2 (aP2) dntb.gov.uaresearchgate.net

Simultaneously, gypenosides have been found to increase the expression of genes that promote the breakdown of fats, such as carnitine palmitoyltransferase 1 (CPT1) and hormone-sensitive lipase (B570770) (HSL) . dntb.gov.uaresearchgate.net

Furthermore, studies on gypenosides have indicated their ability to inhibit the transcription factor SREBP2, which in turn reduces the protein expression of HMGCS1, an enzyme involved in cholesterol synthesis. researchgate.net They can also upregulate the expression of lipoprotein lipase (LPL) and microsomal triglyceride transfer protein (MTTP), promoting lipid decomposition. researchgate.net In the context of non-alcoholic steatohepatitis (NASH), gypenosides have been shown to improve liver lipid and bile acid metabolism by promoting the expression of lipid efflux proteins like FXR and reducing lipid synthesis proteins such as SREBP1. researchgate.net

Table 1: Effects of this compound and Related Gypenosides on Lipid Metabolism Markers

Target Effect Investigated Compound(s) Model System
Serum Total Cholesterol Reduction Gypenosides Animal models
C/EBPα Decreased Expression Gypenoside-enriched extract High-fat diet-fed mice
PPARγ Decreased Expression Gypenoside-enriched extract High-fat diet-fed mice
SREBP-1c Decreased Expression Gypenoside-enriched extract High-fat diet-fed mice
FAS Decreased Expression Gypenoside-enriched extract High-fat diet-fed mice
aP2 Decreased Expression Gypenoside-enriched extract High-fat diet-fed mice
CPT1 Increased Expression Gypenoside-enriched extract High-fat diet-fed mice
HSL Increased Expression Gypenoside-enriched extract High-fat diet-fed mice
SREBP2 Inhibition Gypenosides -
HMGCS1 Reduced Expression Gypenosides -
LPL Upregulated Expression Gypenosides -
MTTP Upregulated Expression Gypenosides -
FXR Upregulated Expression Gypenosides NASH mouse model
SREBP1 Reduced Expression Gypenosides NASH mouse model

Glucose Metabolism and Insulin (B600854) Sensitivity

This compound and related gypenosides have been investigated for their beneficial effects on glucose metabolism and insulin sensitivity, primarily through the activation of the AMPK signaling pathway. researchgate.netsciopen.com

Preclinical studies have shown that this compound can increase glucose uptake in skeletal muscle cells. researchgate.net This is mediated by the activation of the AMPK-acetyl-CoA carboxylase (ACC) signaling pathway. researchgate.net Activated AMPK promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cells. researchgate.netfrontiersin.org

In studies involving high-fat diet-induced obese mice, gypenosides have been shown to reduce insulin resistance. acs.orgresearchgate.net They can decrease the homeostatic model assessment for insulin resistance (HOMA-IR) index, a measure of insulin resistance. acs.org This improvement in insulin sensitivity is associated with the upregulation of thermogenic genes in both brown and white adipose tissues, leading to increased energy expenditure. researchgate.net

Table 2: Effects of this compound and Related Gypenosides on Glucose Metabolism and Insulin Sensitivity

Target/Process Effect Investigated Compound(s) Model System
Glucose Uptake Increased This compound, Gypenoside LI, Ginsenoside Rg3 L6 skeletal muscle cells
AMPK Activation Increased This compound, Gypenoside LI, Ginsenoside Rg3, Gypenosides L6 skeletal muscle cells, T2DM mice, Obese mice
GLUT4 Expression/Translocation Increased This compound, Gypenoside LI, Ginsenoside Rg3, HGyp L6 skeletal muscle cells, Liver tissue of GMD mice
SIRT1 Expression Increased This compound, Gypenoside LI, Ginsenoside Rg3 L6 skeletal muscle cells
PGC-1α Expression Increased This compound, Gypenoside LI, Ginsenoside Rg3 L6 skeletal muscle cells
Insulin Resistance (HOMA-IR) Reduced Gypenosides High-fat diet-fed obese mice

Skeletal Muscle Differentiation and Metabolism

This compound has been shown to play a role in skeletal muscle differentiation, the process by which myoblasts (muscle precursor cells) fuse to form myotubes, the building blocks of muscle fibers. nih.gov

In studies using C2C12 myoblast cells, this compound promoted the differentiation of these cells into myotubes. nih.govnih.gov This was accompanied by an increase in the expression of Myosin Heavy Chain 1 (Myh1), a marker for type IIx muscle fibers. nih.govnih.gov The differentiation process is regulated by a family of transcription factors known as myogenic regulatory factors (MRFs), including MyoD and myogenin. scirp.orgembopress.orgoncotarget.commdpi.com While MyoD is crucial for initiating myogenesis, myogenin is essential for the later stages of differentiation. scirp.orgembopress.orgplos.org

The mechanism behind this compound's effects on muscle differentiation involves the activation of the PGC-1α pathway. nih.govkoreascience.kr this compound treatment has been shown to increase the mRNA expression of the PGC-1α gene (Ppargc1a). nih.gov This, in turn, influences the expression of genes involved in lactate (B86563) metabolism, such as estrogen-related receptor α (Esrra) and monocarboxylate transporter 1 (Mct1), as well as genes related to lipid metabolism, like carnitine palmitoyltransferase 1b (Cpt1b). nih.govnih.gov

Furthermore, this compound induces the phosphorylation of AMPK and p38 mitogen-activated protein kinase (p38), both of which are upstream regulators of PGC-1α. nih.gov The treatment also stimulates the expression of genes associated with the anti-oxidative stress response, including uncoupling protein 2 (Ucp2), uncoupling protein 3 (Ucp3), nuclear factor erythroid 2-related factor 2 (Nrf2), and superoxide (B77818) dismutase 2 (Sod2). nih.govmdpi.com

Table 3: Effects of this compound on Skeletal Muscle Differentiation and Metabolism in C2C12 Cells

Target/Process Effect
Myoblast Differentiation Promoted
Myh1 (type IIx) Expression Elevated mRNA and protein levels
Ppargc1a (PGC-1α) mRNA Expression Significantly increased
Esrra and Mct1 mRNA Expression Significantly increased
Cpt1b mRNA Expression Significantly increased
AMPK and p38 Phosphorylation Induced
Ucp2, Ucp3, Nrf2, Sod2 Expression Significantly stimulated

Other Investigated Biological Activities

Beyond its metabolic regulatory functions, this compound has been investigated for other potential therapeutic properties. Research has indicated that gypenosides, including this compound, possess a range of beneficial biological activities, such as anti-inflammatory, antioxidant, and potential anticancer effects. ontosight.aicaringsunshine.comnih.govtandfonline.com

The anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokine production. ontosight.ai The antioxidant effects of gypenosides contribute to their protective roles against oxidative stress-related conditions. caringsunshine.com Additionally, some studies have explored the anticancer potential of this compound, suggesting it may induce apoptosis in certain cancer cells. ontosight.ainih.gov

Molecular and Cellular Mechanisms of Action of Gypenoside L

Identified Molecular Targets and Binding Interactions

Research into the molecular interactions of Gypenoside L has identified several key protein targets. Through computational methods like molecular docking, studies have predicted the binding affinities of this compound with various proteins crucial in cellular signaling.

In anaplastic thyroid cancer (ATC), network pharmacology and molecular docking analyses identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Proto-oncogene tyrosine-protein kinase Src (SRC), and Caspase-3 (CASP3) as pivotal hub genes modulated by this compound. nih.gov Further investigation into the SRC/PI3K/AKT signaling pathway revealed that this compound treatment led to a downregulation of SRC mRNA expression in ATC cells. nih.gov

Similarly, in gastric cancer, molecular docking studies have shown that gypenosides, including this compound, have a strong binding affinity for Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and the mammalian target of rapamycin (B549165) (mTOR). frontiersin.orgnih.gov These interactions are believed to be central to the compound's ability to induce apoptosis in cancer cells. frontiersin.orgnih.gov In bladder cancer research, molecular docking also confirmed that gypenosides can effectively bind to PI3K, AKT, and mTOR. semanticscholar.org

A recent study on hepatocellular carcinoma identified Sterol Regulatory Element-Binding Protein 2 (SREBP2) as a direct target of this compound. x-mol.com This interaction inhibits the expression of the HMGCS1 protein, a key enzyme in the mevalonate (B85504) pathway, thereby affecting cholesterol metabolism. x-mol.com

The following table summarizes the key molecular targets of this compound and the observed effects of their interaction.

Target ProteinCancer TypePredicted or Observed Effect of Binding
HSP90AA1 Anaplastic Thyroid CancerModulation by this compound nih.gov
SRC Anaplastic Thyroid CancerDownregulation of mRNA expression nih.gov
CASP3 Anaplastic Thyroid CancerUpregulation of mRNA expression nih.gov
PI3K Gastric Cancer, Bladder CancerStrong binding affinity, inhibition of pathway frontiersin.orgnih.govsemanticscholar.org
AKT Gastric Cancer, Bladder CancerStrong binding affinity, inhibition of pathway frontiersin.orgnih.govsemanticscholar.org
mTOR Gastric Cancer, Bladder CancerStrong binding affinity, inhibition of pathway frontiersin.orgnih.govsemanticscholar.org
SREBP2 Hepatocellular CarcinomaInhibition of activity, leading to reduced HMGCS1 expression x-mol.com

Intracellular Signaling Pathway Modulation

This compound influences several critical intracellular signaling pathways that govern cell proliferation, survival, and stress responses.

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, p38, JNK)

The MAPK pathways, including the Extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) cascades, are crucial regulators of various cellular processes. mdpi.com this compound has been shown to modulate these pathways in different cell types.

In human liver and esophageal cancer cells, this compound activates the p38 and ERK MAPK pathways, which contributes to the induction of cellular senescence. mdpi.commedchemexpress.comselleckchem.com However, in these same studies, no significant activation of the JNK signaling pathway was observed. mdpi.com The activation of p38 and ERK was found to be dose-dependent. mdpi.com

Conversely, in renal cell carcinoma, this compound and its stereoisomer Gypenoside LI were found to downregulate the phosphorylation of p-MEK1/2, p-ERK, and p-p38, while upregulating the protein levels of DUSP1, p-JUN, and p-JNK. This suggests a different mode of action in this specific cancer type.

The table below details the differential effects of this compound on MAPK signaling in various cancer cell lines.

Cancer TypeEffect on ERKEffect on p38Effect on JNK
Liver CancerActivation mdpi.comActivation mdpi.comNo activation detected mdpi.com
Esophageal CancerActivation mdpi.comActivation mdpi.comNo activation detected mdpi.com
Renal Cell CarcinomaDownregulation of p-ERK Downregulation of p-p38 Upregulation of p-JNK

Nuclear Factor-kappa B (NF-κB) Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another key regulator of cellular processes, including inflammation and senescence. mdpi.com Studies have demonstrated that this compound can activate the NF-κB pathway in both liver and esophageal cancer cells in a concentration-dependent manner. mdpi.com This activation is a critical component of this compound-induced senescence. mdpi.commedchemexpress.comselleckchem.com Treatment with an NF-κB inhibitor, Bay11-7082, was shown to significantly counteract the senescence and growth inhibition mediated by this compound. mdpi.com

Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/AKT/mTOR) Axis

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell survival, growth, and proliferation, and its over-activation is a common feature in many cancers. dovepress.comsemanticscholar.org this compound has been shown to inhibit this pathway in various cancer models.

In gastric cancer cells, gypenosides induce apoptosis by downregulating the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, including mTOR, AKT, S6, and S6K. frontiersin.orgnih.gov Similarly, in bladder cancer, gypenosides induce apoptosis by inactivating the PI3K/AKT/mTOR signaling pathway. semanticscholar.org Research on renal cell carcinoma also indicates that gypenosides induce apoptosis through the regulation of this pathway. frontiersin.org Furthermore, in anaplastic thyroid cancer, Gypenoside LI was found to inhibit cell proliferation, migration, and invasion by modulating the SRC/PI3K/AKT axis. nih.gov

Reactive Oxygen Species (ROS) Generation and Downstream Effects

This compound has been shown to induce the generation of reactive oxygen species (ROS) in various cancer cell types, which in turn triggers downstream cellular events. nih.govacs.orgbiocrick.com

In human esophageal cancer cells and hepatocellular carcinoma cells, this compound treatment leads to an increase in intracellular ROS levels. nih.govacs.orgbiocrick.com This elevation in ROS is a critical initial step that triggers protein ubiquitination and the unfolded protein response (UPR), ultimately leading to cell death. nih.govacs.orgbiocrick.com The interruption of ROS generation using an inhibitor like N-acetylcysteine (NAC) was found to significantly reverse the effects of this compound, including ER stress, calcium release, and cytotoxicity. nih.gov In human lung cancer A549 cells, this compound was also found to induce apoptosis through the generation of ROS. nih.gov

Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) lumen leads to a condition known as ER stress, which activates the unfolded protein response (UPR). frontiersin.orgwikipedia.orgmdpi.com this compound has been identified as an inducer of ER stress and the UPR in cancer cells.

In human esophageal cancer and hepatocellular carcinoma cells, this compound-induced ROS generation triggers protein ubiquitination and activates the UPR. nih.govacs.orgbiocrick.com This is evidenced by the increased protein levels of several UPR-associated proteins in a time- and dose-dependent manner following this compound treatment. nih.gov The activation of the UPR leads to the release of calcium (Ca2+) from the ER, which is a key step in the cell death process initiated by this compound. nih.govacs.orgbiocrick.com

Arachidonic Acid Metabolism Pathway Components

This compound has been identified as a significant modulator of the arachidonic acid (AA) metabolism pathway, particularly in the context of cancer cells. nih.govresearchgate.net Research on clear cell renal cell carcinoma (ccRCC) demonstrates that this compound, along with its stereoisomer Gypenoside LI, can inhibit cancer cell proliferation by regulating key enzymes within this pathway. nih.govresearchgate.netplos.org Specifically, treatment with this compound leads to the upregulation of Cyclooxygenase-2 (COX-2) protein levels while simultaneously downregulating the expression of cytosolic phospholipase A2 (cPLA2) and Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1). nih.govresearchgate.netplos.org

The downregulation of cPLA2 is a critical event, as this enzyme is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. researchgate.net By inhibiting cPLA2, this compound effectively reduces the bioavailability of arachidonic acid. nih.govresearchgate.net This reduction in AA content was confirmed through high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of ccRCC cells and tumor tissues following treatment. nih.gov The net effect of these molecular changes is a decrease in arachidonic acid levels, which contributes to the induction of apoptosis and the inhibition of tumor growth. nih.govresearchgate.net

Table 1: Effect of this compound on Arachidonic Acid Pathway Components in Renal Cancer Cells

Protein/Metabolite Effect of this compound Treatment Cellular Outcome Source(s)
cPLA2 Downregulation Reduced AA release nih.gov, researchgate.net, plos.org
CYP1A1 Downregulation Reduced AA metabolism nih.gov, researchgate.net, plos.org
COX-2 Upregulation Modulation of AA pathway nih.gov, researchgate.net
Arachidonic Acid Significant Reduction Inhibition of proliferation, Induction of apoptosis nih.gov

Glucocorticoid Receptor (GR) Pathway Interaction

Current research has not established a direct interaction between this compound and the Glucocorticoid Receptor (GR) pathway. However, studies on other related gypenoside compounds indicate that the GR pathway is a target for this class of molecules. For instance, Gypenoside LXXV has been shown to bind to the glucocorticoid receptor, translocate into the nucleus, and subsequently inhibit NF-κB-COX2 signaling and upregulate connective tissue growth factor (CTGF). acs.orgnih.govmuc.edu.cn Furthermore, general gypenoside extracts have been linked to antidepressant-like effects through a GR-dependent pathway. mdpi.com These findings suggest that the GR pathway may be a relevant target for gypenosides, though specific investigations into this compound's activity in this area are required.

AMPK/Foxo1 Signaling

This compound has been identified as a potential activator of AMP-activated protein kinase (AMPK). acs.org AMPK is a crucial cellular energy sensor that regulates metabolism. mdpi.com While direct evidence linking this compound to the full AMPK/Foxo1 signaling axis is still emerging, research on closely related compounds provides a strong basis for this mechanism. Gypenoside A, another dominant saponin (B1150181) from Gynostemma pentaphyllum, has been shown to protect cardiomyocytes from ischemia/reperfusion injury by activating the AMPK/Foxo1 signaling pathway. researchgate.netmedchemexpress.comresearchgate.netnih.gov In this mechanism, activated AMPK directly phosphorylates the Forkhead box protein O1 (FoxO1), a transcription factor involved in stress resistance and metabolism, thereby modulating its activity. researchgate.netnih.gov The activation of AMPK by this compound suggests it may similarly engage the Foxo1 pathway to exert its biological effects, although further research is needed to confirm this specific link. acs.org

PGC-1α Pathway

This compound is a confirmed activator of the Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) pathway, which plays a central role in regulating mitochondrial metabolism and muscle differentiation. mdpi.comfrontiersin.orgnih.gov In murine C2C12 myoblast cells, this compound treatment promotes the differentiation of myoblasts into myotubes and significantly increases the mRNA expression of the PGC-1α gene (Ppargc1a). mdpi.com

The activation of PGC-1α by this compound is mediated through upstream signaling cascades. mdpi.com Studies show that this compound induces the phosphorylation of AMP-activated protein kinase (AMPK) and p38 MAP kinase (p38). mdpi.comfrontiersin.org These kinases, along with the NAD-dependent deacetylase Sirtuin-1 (SIRT1), subsequently activate PGC-1α through phosphorylation and deacetylation, respectively. mdpi.comfrontiersin.org This activation leads to the enhanced expression of PGC-1α target genes involved in mitochondrial biogenesis, lactate (B86563) metabolism, and fatty acid metabolism, ultimately improving mitochondrial function and exercise performance. mdpi.comresearchgate.net

STAT3, EGFR, TYMS, and MAPK14 Signaling

Network pharmacology and subsequent experimental validation have identified Signal Transducer and Activator of Transcription 3 (STAT3), Epidermal Growth Factor Receptor (EGFR), Thymidylate Synthase (TYMS), and Mitogen-Activated Protein Kinase 14 (MAPK14) as potential molecular targets for gypenosides in the context of lung cancer. researchgate.netfrontiersin.orgnih.gov Studies using a general gypenoside (GYP) extract on Lewis lung cancer-bearing mice demonstrated that the treatment restored the pathologically altered protein levels of STAT3, EGFR, TYMS, and MAPK14 in tumor tissues. researchgate.netnih.gov

The mechanism appears to involve the MAPK14/STAT3 signaling pathway. researchgate.netnih.gov It is suggested that gypenosides exert their anti-cancer effects, at least in part, by modulating this pathway. researchgate.netnih.gov While these findings point to a significant anti-tumor mechanism for this class of compounds, it is important to note that the studies were conducted with a complex gypenoside extract. Therefore, the precise and individual contribution of this compound to the modulation of these specific signaling proteins has not been fully elucidated. researchgate.netfrontiersin.orgnih.gov

Table 2: Potential Protein Targets of Gypenoside Extract in Lung Cancer

Protein Target Full Name Implicated Pathway Source(s)
STAT3 Signal Transducer and Activator of Transcription 3 MAPK14/STAT3 Signaling frontiersin.org, nih.gov, researchgate.net
EGFR Epidermal Growth Factor Receptor Growth Factor Signaling frontiersin.org, nih.gov, researchgate.net
TYMS Thymidylate Synthase Pyrimidine Metabolism frontiersin.org, nih.gov, researchgate.net, muc.edu.cn
MAPK14 Mitogen-Activated Protein Kinase 14 (p38 alpha) MAPK Signaling frontiersin.org, nih.gov, researchgate.net

Gene Expression and Proteomic Alterations in Cellular Systems

This compound induces significant alterations at the level of gene expression and protein profiles in various cellular systems. In human hepatocellular carcinoma (HCC) cells, this compound treatment was found to increase the levels of polyubiquitinated proteins, indicating an effect on protein degradation pathways and the induction of endoplasmic reticulum (ER) stress. acs.org

Broader studies using general gypenoside extracts further illustrate the extensive impact on cellular gene and protein landscapes. In human oral cancer HSC-3 cells, a gypenoside extract caused widespread changes in gene expression, with 953 genes being markedly upregulated and 2,039 genes being downregulated. plos.org Proteomic analyses in rat models of liver injury have also revealed extensive changes. One study identified 597 differentially expressed proteins (301 upregulated and 296 downregulated) in liver tissue after gypenoside treatment compared to a fibrosis model. researchgate.net A more recent label-free proteomic analysis identified 1,974 differentially expressed proteins related to the effects of gypenosides in liver injury, with 1,508 of these proteins being reversed back toward normal levels following treatment. nih.gov Among these, eight specific protein targets were validated, including Galectin-3 (Lgals3) and several cytochrome P450 enzymes (Cyp3a9, Cyp2c11, Cyp4a2). nih.gov

Furthermore, RNA-sequencing of renal cell carcinoma cells treated specifically with this compound and its isomer confirmed the modulation of genes within the arachidonic acid pathway, such as the upregulation of COX2 and downregulation of cPLA2 and CYP1A1. nih.gov

Table 3: Examples of Genes Significantly Upregulated by Gypenoside Extract in HSC-3 Oral Cancer Cells

Gene Symbol Full Name Fold Increase Source(s)
GEM GTP binding protein overexpressed in skeletal muscle 75.42 plos.org
SERPINE1 Serpin Peptidase Inhibitor, Clade E, Member 1 20.25 plos.org
RHOB Ras Homolog Family Member B 18.04 plos.org
IL11 Interleukin 11 14.96 plos.org
ATF3 Activating Transcription Factor 3 14.49 plos.org
CYP1A1 Cytochrome P450 Family 1 Subfamily A Member 1 14.44 plos.org

Metabolomic Profiling of Cellular Responses

The administration of this compound and related gypenosides induces significant shifts in the metabolomic profiles of cells and tissues, reflecting their impact on fundamental metabolic pathways. A key, specific finding is that this compound treatment directly leads to a significant reduction in the cellular content of arachidonic acid in renal cell carcinoma. nih.gov

Wider metabolomic studies on general gypenoside extracts provide a broader view of their metabolic impact. In a mouse model of lung cancer, serum metabolomics revealed 53 significantly altered metabolites in the model group, with gypenoside treatment restoring the levels of 23 of these biomarkers. researchgate.netnih.gov The metabolic pathways most significantly affected included alpha-linolenic acid metabolism, glutathione (B108866) metabolism, sphingolipid metabolism, glycerophospholipid metabolism, tryptophan metabolism, and primary bile acid biosynthesis. researchgate.netnih.gov

Similarly, in a rat model of CCl₄-induced liver fibrosis, metabolomic analysis of liver tissue identified 17 significantly different metabolites between the gypenoside-treated group and the model group, with 9 being upregulated (e.g., acetic acid, ribonic acid) and 8 being downregulated (e.g., glucose, asparagine, urea). researchgate.net The key pathways identified through this integrative analysis of proteomics and metabolomics included glycolysis/gluconeogenesis, various amino acid metabolisms (glycine, serine, threonine, lysine, arginine, proline), and glutathione metabolism. researchgate.net

Table 4: Metabolic Pathways Altered by Gypenoside Extracts in Disease Models

Metabolic Pathway Disease Model Context Source(s)
Arachidonic Acid Metabolism Renal Cell Carcinoma nih.gov
Alpha-Linolenic Acid Metabolism Lung Cancer nih.gov, researchgate.net
Glutathione Metabolism Lung Cancer, Liver Fibrosis nih.gov, researchgate.net, researchgate.net
Sphingolipid Metabolism Lung Cancer nih.gov, researchgate.net
Glycerophospholipid Metabolism Lung Cancer nih.gov, researchgate.net
Glycolysis / Gluconeogenesis Liver Fibrosis researchgate.net
Amino Acid Metabolism Liver Fibrosis researchgate.net
Primary Bile Acid Biosynthesis Lung Cancer nih.gov, researchgate.net

Structure Activity Relationship Sar Studies of Gypenoside L

Influence of Glycosylation Moieties on Biological Activities

The glycosylation pattern of saponins (B1172615), including gypenosides, plays a critical role in determining their biological activities. Studies comparing Gypenoside L and related gypenosides have highlighted the impact of sugar moieties on cytotoxic effects. Research indicates that the presence and position of glycosyl groups are important contributors to the cytotoxic activity of dammarane (B1241002) saponins rsc.orgrsc.org.

Specifically, the glycosylation status at the C20 position has been shown to significantly influence anti-cancer activity. This compound, which possesses a free hydroxyl group at C20, exhibits stronger activity against certain cancer cell lines, such as A549 human lung cancer cells, compared to gypenosides that are glycosylated at this position, such as gypenoside LVI and gypenoside XLVI mdpi.com. This suggests that a free hydroxyl at C20 is beneficial for potent anti-cancer effects mdpi.comresearchgate.net.

Conversely, the removal of sugar moieties through deglycosylation can sometimes lead to enhanced pharmacological activity in other gypenosides. For instance, gypenoside TN-1, a deglycosylated form of gypenoside XLVI, showed higher inhibitory effects on hepatoma cells compared to its glycosylated precursor mdpi.com. Similarly, gypenoside LXXV, derived from gypenoside XVII through deglycosylation, displayed enhanced anti-cancer effects mdpi.com. These findings collectively suggest that the specific sugar units and their attachment points on the gypenoside skeleton are key determinants of biological potency, and modifications to the glycosylation pattern can be a strategy to modulate activity mdpi.com.

Data illustrating the impact of glycosylation at C20 on the cytotoxicity against A549 cells can be observed in the following table:

CompoundC20 SubstitutionIC50 against A549 Cells (µM)Reference
This compoundFree Hydroxyl29.38 ± 2.52 mdpi.com
Gypenoside LIFree Hydroxyl21.36 ± 0.78 mdpi.com
Gypenoside LVIGlycosylatedWeaker activity mdpi.com
Gypenoside XLVIGlycosylatedWeaker activity mdpi.com

Stereochemical Considerations and Functional Implications (e.g., C20 Chirality)

The stereochemistry of gypenosides, particularly at the C20 position, significantly impacts their biological functions. This compound and Gypenoside LI are stereoisomers that differ in the configuration at the C20 chiral center, with this compound having an S configuration and Gypenoside LI having an R configuration nih.govchemfaces.comresearchgate.net. Despite their close structural similarity, these stereoisomers exhibit distinct biological activities.

Studies comparing this compound and Gypenoside LI have shown that both compounds possess potent cytotoxic activity against A549 cells nih.govchemfaces.com. However, they induce cell cycle arrest at different phases. This compound has been shown to block A549 cells in the G0/G1 phase of the cell cycle, while Gypenoside LI induces G2/M arrest nih.govresearchgate.net. This difference in cell cycle regulation highlights the critical role of the C20 stereochemistry in mediating specific cellular responses nih.govresearchgate.net.

Furthermore, while both stereoisomers can induce apoptosis through both intrinsic and extrinsic pathways, their effects on cell cycle regulatory proteins like CDK1, CDK2, and CDK4 differ, correlating with their distinct effects on cell cycle progression nih.govresearchgate.net. The C20 configuration is therefore considered an important factor influencing the cytotoxicity and the underlying mechanisms of action of gypenosides nih.govchemfaces.comresearchgate.net.

Comparative cytotoxic activities of this compound and Gypenoside LI against A549 cells are presented below:

CompoundC20 ConfigurationIC50 against A549 Cells (µM)Cell Cycle Arrest PhaseReference
This compoundS29.38 ± 2.52G0/G1 mdpi.comnih.govresearchgate.net
Gypenoside LIR21.36 ± 0.78G2/M mdpi.comnih.govresearchgate.net

Structural Modifications for Enhanced Biological Potency

Understanding the SAR of this compound and related gypenosides provides a basis for exploring structural modifications to enhance biological potency. The observation that a free hydroxyl group at C20 is associated with stronger anti-cancer activity suggests that maintaining or modifying this position could be a strategy for optimization mdpi.com. Similarly, the distinct activities of the C20 stereoisomers (this compound and Gypenoside LI) indicate that altering the stereochemistry at this center could lead to compounds with different or improved therapeutic profiles nih.govresearchgate.net.

While specific studies detailing the synthesis and evaluation of numerous modified this compound analogs are not extensively highlighted, the existing SAR data points to key structural features influencing activity. The presence of glycosyl groups is generally important for cytotoxic activity, but the specific sugar units and their positions matter, as evidenced by the impact of C20 glycosylation rsc.orgrsc.orgmdpi.com. Enzymatic deglycosylation has been shown to enhance the activity of certain gypenosides, suggesting that controlled deglycosylation or the synthesis of analogs with fewer or different sugar moieties could be explored mdpi.com.

Studies on related dammarane saponins also provide clues. For example, the presence of a hydroxyl group at C-2 and double bonds at the C20(21) and C20(22) positions have been indicated as important for the inhibition of A549 cell proliferation chemfaces.comresearchgate.net. Additionally, among gypenosides with variations in their side chains, those possessing an epoxy structure have shown high efficacy in inhibiting HepG2 cell proliferation acs.org. These findings collectively suggest that modifications to the aglycone core, the side chain, and the glycosylation pattern of this compound could potentially lead to derivatives with enhanced biological potency or altered specificities.

Structural FeatureObserved Impact on Activity (based on this compound and related compounds)Potential Modification StrategyReference
Free Hydroxyl at C20Associated with stronger anti-cancer activityMaintain or modify C20 mdpi.comresearchgate.net
Glycosylation at C20Decreases anti-cancer activityAvoid C20 glycosylation mdpi.com
C20 Stereochemistry (S vs. R)Influences cell cycle arrest phase and potentially other mechanismsAlter C20 configuration nih.govresearchgate.net
Presence of Glycosyl GroupsGenerally important for cytotoxic activityModulate sugar units/positions rsc.orgrsc.org
Hydroxyl at C-2 (in related saponins)Important for A549 cell inhibitionIntroduce/modify C-2 hydroxyl chemfaces.comresearchgate.net
Double bonds at C20(21)/C20(22) (in related saponins)Important for A549 cell inhibitionIntroduce/modify double bonds chemfaces.comresearchgate.net
Epoxy structure (in related saponins)Associated with high HepG2 inhibitionIntroduce epoxy structure acs.org

Comparative Research on Gypenoside L

Distinguishing Gypenoside L from Other Gypenoside Analogues (e.g., Gypenoside LI, XLVI)

This compound and Gypenoside LI are stereoisomers, differing in their configuration at the C-20 position. This compound has an (S) configuration at C-20, while Gypenoside LI has an (R) configuration at this position. biocrick.comresearchgate.netchemfaces.com This difference in stereochemistry at C-20 is significant and can influence their biological activities. Both this compound and gypenoside LI possess a free hydroxyl group at the C-20 position. nih.gov

In contrast, Gypenoside XLVI is a gypenoside that is glycosylated at the C-20 position. nih.gov This means a sugar moiety is attached to the hydroxyl group at C-20. This structural variation, specifically the presence or absence of a sugar at C-20, plays a crucial role in the compounds' bioactivity. nih.gov

Research comparing this compound, Gypenoside LI, and Gypenoside XLVI has primarily focused on their cytotoxic activities, particularly against cancer cell lines like A549 human lung cancer cells. Studies indicate that gypenoside stereoisomers with a free hydroxyl at C-20, such as this compound and Gypenoside LI, generally show stronger activity compared to those glycosylated at C-20, like Gypenoside XLVI. nih.gov

A comparative analysis of their effects on A549 cells revealed distinct mechanisms of action despite their structural similarities. This compound has been shown to induce cell cycle arrest at the G0/G1 phase, while Gypenoside LI induces cell cycle arrest at the G2/M phase. biocrick.comresearchgate.netchemfaces.com Both stereoisomers have been found to induce apoptosis through both intrinsic and extrinsic pathways. biocrick.comresearchgate.netchemfaces.com This includes reducing mitochondrial membrane potential, generating reactive oxygen species, releasing cytochrome c, and down-regulating procaspase 8. biocrick.comresearchgate.netchemfaces.com Furthermore, both this compound and Gypenoside LI have demonstrated inhibition of A549 cell migration, evidenced by the down-regulation of MMP-2/9. biocrick.comresearchgate.netchemfaces.com

Gypenoside XLVI has also shown cytotoxic activity against A549 cells, but generally with a higher IC50 value compared to this compound and LI, supporting the observation that glycosylation at C-20 can decrease anti-cancer activity. nih.govphytopurify.com

The differences in structure, particularly the stereochemistry at C-20 and the presence or absence of glycosylation at this position, contribute to the variations observed in the bioactivities and mechanisms of action among this compound, Gypenoside LI, and Gypenoside XLVI.

Here is a table summarizing some key distinctions and comparative bioactivity data:

FeatureThis compoundGypenoside LIGypenoside XLVI
C-20 Configuration (S) biocrick.comresearchgate.netchemfaces.com(R) biocrick.comresearchgate.netchemfaces.comNot specified (Glycosylated) nih.gov
C-20 Hydroxyl Free nih.govFree nih.govGlycosylated nih.gov
A549 Cell Cycle Arrest G0/G1 phase biocrick.comresearchgate.netchemfaces.comG2/M phase biocrick.comresearchgate.netchemfaces.comNot specified
A549 Cytotoxicity (IC50) 29.38 ± 2.52 µM nih.gov (Also reported as 34.94±4.23 μg/ml phytopurify.com)21.36 ± 0.78 µM nih.gov (Also reported as 50.96±9.55 μg/ml phytopurify.com)52.63±8.31 μg/ml phytopurify.com (Also reported as decreased activity compared to L and LI nih.gov)
A549 Apoptosis Induction Yes biocrick.comresearchgate.netchemfaces.comYes biocrick.comresearchgate.netchemfaces.comNot specified
A549 Migration Inhibition Yes biocrick.comresearchgate.netchemfaces.comYes biocrick.comresearchgate.netchemfaces.comNot specified

Note: IC50 values can vary depending on the specific assay and experimental conditions used in different studies.

Beyond A549 cells, this compound has also demonstrated inhibitory effects on human liver and esophageal cancer cells by inducing senescence. biocrick.commedchemexpress.com Gypenoside XLVI, along with this compound, has been examined for inhibitory effects on LPS-induced nitric oxide (NO) production, indicating potential anti-inflammatory activity. biocrick.comresearchgate.net

Comparative Analysis with Ginsenosides (B1230088) in Terms of Structure and Bioactivity

Gypenosides and ginsenosides share a fundamental structural similarity: they are both dammarane-type tetracyclic triterpenoid (B12794562) saponins (B1172615). nih.govspkx.net.cn This common aglycone skeleton forms the basis of their classification. However, the diversity in their structures arises from variations in the type, number, and position of sugar moieties attached to the aglycone. sci-hub.seresearchgate.net

Ginsenosides are primarily found in Panax species, while gypenosides are the main saponins in Gynostemma pentaphyllum. nih.govspkx.net.cn Despite originating from different plants, some ginsenosides, such as ginsenoside Rb1 and Rg1, have also been isolated from Gynostemma pentaphyllum, highlighting the structural overlap between these two groups of compounds. nih.gov

Structurally, ginsenosides are typically classified into protopanaxadiol (B1677965) (PPD) type and protopanaxatriol (B1242838) (PPT) type, based on the hydroxylation pattern of the dammarane (B1241002) skeleton. sci-hub.seresearchgate.netfrontiersin.org PPD-type ginsenosides, like Rb1, Rb2, Rc, and Rd, have hydroxyl groups at the C-3 and C-20 positions. researchgate.net PPT-type ginsenosides, like Re, Rf, and Rg1, have hydroxyl groups at the C-3, C-6, and C-20 positions. frontiersin.org Gypenosides also possess this dammarane skeleton, with sugar chains attached at various positions, commonly at C-3 and C-20. This compound, for example, is a dammarane-type saponin (B1150181) with sugar moieties attached. biocrick.comnih.gov

In terms of bioactivity, both gypenosides and ginsenosides exhibit a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-obesity activities. spkx.net.cnmedchemexpress.comsci-hub.semdpi.com The specific bioactivity of each compound is heavily influenced by its unique glycosylation pattern and the structure of its aglycone. sci-hub.sersc.org

Comparing specific compounds, studies have evaluated the cytotoxic and antioxidant activities of this compound alongside ginsenosides like ginsenoside Rd. In one study examining activity against MCF-7 breast cancer cells and A549 lung cancer cells, this compound showed potent inhibition. rsc.org Its inhibitory effect on A549 cells was particularly notable. rsc.org When comparing the antioxidant activity using ABTS free radical scavenging, this compound demonstrated scavenging ability, although it was generally less potent than Gypenoside XLVI and a positive control, and also less potent than ginsenoside Rd in this specific assay. rsc.org However, the order of potency can vary depending on the specific assay and cell line used.

The structural differences, particularly the sugar moieties and their linkages, contribute to the distinct bioactivity profiles observed between individual gypenosides and ginsenosides. For instance, the presence or absence of sugar moieties at specific positions, like C-20, significantly impacts the anti-cancer activity of gypenosides, as seen in the comparison between this compound/LI and Gypenoside XLVI. nih.gov Similarly, modifications in the sugar chains of ginsenosides can lead to derivatives with altered or enhanced pharmacological properties. nih.gov

Here is a table comparing the general structural features and bioactivity aspects:

FeatureGypenosidesGinsenosides
Basic Skeleton Dammarane-type tetracyclic triterpenoid nih.govspkx.net.cnDammarane-type tetracyclic triterpenoid spkx.net.cnsci-hub.se
Primary Source Gynostemma pentaphyllum nih.govspkx.net.cnPanax species (e.g., Panax ginseng, Panax quinquefolius) nih.govsci-hub.se
Structural Diversity Variations in sugar type, number, and position on dammarane skeleton. sci-hub.seresearchgate.netVariations in sugar type, number, and position on dammarane skeleton (PPD/PPT types). sci-hub.seresearchgate.netfrontiersin.org
Shared Compounds Some ginsenosides (e.g., Rb1, Rg1) also found in G. pentaphyllum. nih.govSome gypenosides are structurally similar to ginsenosides. nih.gov
Bioactivity Anti-cancer, anti-inflammatory, anti-obesity, etc. spkx.net.cnmedchemexpress.commdpi.comAnti-diabetic, anti-cancer, immunoregulatory, neuroregulatory, etc. sci-hub.se

The comparative research highlights that while this compound shares the core dammarane structure with ginsenosides and exhibits similar broad categories of bioactivity, the subtle differences in glycosylation and stereochemistry contribute to distinct specific effects and potencies when compared to other gypenosides and individual ginsenosides.

Future Research Directions and Translational Perspectives for Gypenoside L

Elucidation of Undiscovered Molecular Mechanisms and Targets

While current research has identified several key signaling pathways affected by Gypenoside L, a comprehensive understanding of its molecular interactions remains incomplete. Future investigations should aim to uncover novel molecular targets and further delineate its mechanisms of action.

Key Research Areas:

Oxidative Stress and Apoptosis: this compound has been shown to induce oxidative stress and apoptosis in various cancer cell lines. dovepress.com The generation of reactive oxygen species (ROS) appears to be a crucial initiating event, leading to mitochondrial membrane potential depolarization and the activation of mitochondrial-dependent apoptotic pathways. dovepress.comdovepress.com However, the precise molecular mechanisms linking ROS generation to the activation of specific apoptotic players, such as the Bcl-2 family proteins and caspases, require further clarification. dovepress.com

PI3K/AKT/mTOR Pathway: Studies have demonstrated that this compound can inhibit the PI3K/AKT/mTOR signaling pathway in gastric and renal cancer cells, leading to apoptosis. frontiersin.orgnih.gov Future research should explore the direct or indirect targets of this compound within this pathway and investigate its effects on downstream effectors.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical target. dovepress.com this compound has been shown to activate p38 and ERK MAPK pathways to induce senescence in liver and esophageal cancer cells. mdpi.commedchemexpress.com The upstream regulators and downstream consequences of MAPK/ERK activation by this compound warrant more in-depth investigation.

NF-κB Pathway: this compound has been found to activate the NF-κB pathway, which is critical for the production of senescence-associated secretory phenotype (SASP) factors. mdpi.commedchemexpress.com The interplay between the NF-κB pathway and other signaling cascades modulated by this compound is an important area for future studies.

Non-Apoptotic Cell Death: Interestingly, this compound can induce a non-apoptotic, non-autophagic form of cell death characterized by cytoplasmic vacuolation in hepatocellular carcinoma cells. acs.org This unique mechanism, mediated by a ROS-ER-Ca2+ signaling pathway, presents a novel avenue for cancer therapy and requires further mechanistic exploration. acs.org

Exploration of Novel this compound Analogues through Synthetic Biology and Biocatalysis

The chemical synthesis and modification of this compound and its analogues offer opportunities to enhance its therapeutic properties, such as bioavailability and target specificity. ontosight.ai Synthetic biology and biocatalysis are powerful tools to achieve these goals.

Key Strategies:

Biocatalytic Synthesis: Enzymes can be used as efficient biocatalysts for a wide range of chemical reactions under mild and environmentally friendly conditions. mystrikingly.com This approach can be applied to synthesize this compound derivatives with improved characteristics. mystrikingly.com

Synthetic Biology Approaches: Genetically engineered microorganisms can be designed to produce this compound or its precursors. frontiersin.org This could provide a more sustainable and scalable production method compared to extraction from plant sources. ontosight.ai Research into the biotransformation of related compounds, such as ginsenosides (B1230088), using microorganisms or their enzymes, provides a model for developing similar processes for this compound. preprints.orgmdpi.com

Cell-Free Synthetic Biology: Assembling multi-enzyme pathways in a cell-free system offers a high degree of control and can overcome some limitations of whole-cell biocatalysis. frontiersin.org This strategy could be employed to create novel this compound analogues.

Advanced In Vitro Model Development for Mechanism Discovery

To better understand the complex biological effects of this compound, more sophisticated in vitro models are needed that more closely mimic the in vivo environment.

Examples of Advanced In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): These models better represent the three-dimensional architecture and cell-cell interactions of tissues compared to traditional 2D cell cultures. They can provide more accurate insights into the efficacy and mechanism of action of this compound in a tumor microenvironment.

Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the dynamic environment of human organs, including mechanical forces and fluid flow. They allow for the study of this compound's effects on specific organs and can be used to investigate its absorption, distribution, metabolism, and excretion (ADME) properties.

Co-culture Systems: Co-culturing different cell types, such as cancer cells and immune cells, can be used to study the immunomodulatory effects of this compound. frontiersin.orgnih.gov For instance, co-culture experiments have shown that this compound-treated gastric cancer cells can enhance the antitumor ability of T cells. frontiersin.orgresearchgate.net

Comprehensive In Vivo Efficacy and Mechanistic Studies in Refined Animal Models

While some in vivo studies have been conducted, more comprehensive investigations using refined animal models are necessary to validate the therapeutic potential of this compound and to elucidate its in vivo mechanisms of action. frontiersin.orgfrontiersin.org

Key Considerations for In Vivo Studies:

Disease-Relevant Animal Models: Utilizing animal models that accurately recapitulate human diseases is crucial. For example, in cancer research, patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice, can provide a more predictive assessment of therapeutic efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound and to correlate its concentration in the body with its biological effects.

Mechanistic Validation: In vivo studies should aim to confirm the molecular mechanisms identified in vitro. This can be achieved through the analysis of tissue samples from treated animals using techniques such as immunohistochemistry, western blotting, and gene expression profiling. frontiersin.orgnih.gov For example, animal experiments have confirmed the antitumor effect of gypenosides and the downregulation of PD-L1 expression in treated groups. frontiersin.org

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of this compound's effects can be achieved by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org This approach can help to identify novel biomarkers, therapeutic targets, and molecular networks affected by this compound.

Multi-Omics Integration Strategies:

Network Pharmacology: This approach combines pharmacology with network analysis to predict the targets and mechanisms of drugs. It has been used to predict that gypenosides exert their therapeutic effects through pathways like the PI3K/Akt signaling pathway. frontiersin.orgresearchgate.net

Integrated Analysis of Omics Data: Combining different omics datasets can provide a more comprehensive picture of the biological response to this compound. nih.gov For example, integrating transcriptomic and proteomic data can reveal how changes in gene expression translate into functional changes at the protein level.

Machine Learning and Deep Learning: Advanced computational methods, including machine learning and deep learning algorithms, can be used to analyze large and complex multi-omics datasets to identify patterns and predict therapeutic outcomes. frontlinegenomics.complos.org

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Gypenoside L from plant matrices?

  • Methodological Answer : Use a combination of macroporous resin chromatography (e.g., D101 resin) and preparative HPLC with UV detection (λ = 203–210 nm). Solvent extraction (e.g., 70% ethanol) followed by gradient elution (acetonitrile/water) is standard. Validate purity (>95%) via NMR (¹H/¹³C) and LC-QTOF-MS .
  • Key Considerations : Optimize solvent polarity to minimize co-elution of structurally similar saponins (e.g., Gypenoside LI).

Q. How is this compound structurally characterized to distinguish it from analogs like Gypenoside LI?

  • Methodological Answer : Perform 2D-NMR (HSQC, HMBC) to assign aglycone and sugar moieties. Compare fragmentation patterns via HR-MS/MS (e.g., diagnostic ions at m/z 455 [aglycone + H]+ and m/z 647 [M + H]+). Use X-ray crystallography if crystalline forms are obtainable .
  • Data Contradiction Note : Discrepancies in sugar linkage assignments (e.g., C-3 vs. C-20) require cross-validation with enzymatic hydrolysis .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., HepG2 for hepatoprotection, RAW264.7 for anti-inflammatory effects) with dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., silymarin for liver models) and validate via Western blot (e.g., NF-κB, Nrf2 pathways) .
  • Pitfalls : False positives may arise due to solvent cytotoxicity (e.g., DMSO >0.1%) or non-specific binding .

Advanced Research Questions

Q. How do in vivo pharmacokinetic parameters of this compound inform experimental design for chronic disease models?

  • Methodological Answer : Conduct pilot PK studies in rodents (IV/oral routes) with LC-MS/MS quantification. Calculate bioavailability (F%), half-life (t₁/₂), and tissue distribution. Adjust dosing regimens to maintain plasma levels above the therapeutic threshold (e.g., 1–5 µM) .
  • Contradiction Analysis : Low oral bioavailability (<10%) may necessitate nanoformulations or prodrug strategies, conflicting with traditional dosing protocols .

Q. What strategies resolve contradictory findings in this compound’s pro-apoptotic vs. anti-apoptotic effects across cancer models?

  • Methodological Answer : Perform transcriptome profiling (RNA-seq) to identify context-dependent signaling hubs (e.g., p53 status, ROS thresholds). Use isogenic cell lines (e.g., CRISPR-edited p53⁺/⁻) to isolate variables. Validate via dual-luciferase reporters (e.g., Bax/Bcl-2 promoters) .
  • Hypothesis Testing : Test if biphasic effects arise from concentration-dependent modulation of AMPK/mTOR crosstalk .

Q. How can multi-omics integration clarify this compound’s polypharmacology in metabolic syndrome?

  • Methodological Answer : Combine metabolomics (UPLC-Q-Exactive) with phosphoproteomics (TMT labeling) to map hepatic lipid metabolism nodes. Apply pathway enrichment (KEGG, Reactome) and machine learning (Random Forest) to prioritize targets (e.g., PPARγ, SREBP1). Cross-validate with gene knockout models .
  • Ethical Alignment : Ensure animal models align with ARRIVE 2.0 guidelines for translational relevance .

Data Analysis & Reproducibility

Q. What statistical frameworks address variability in this compound’s antioxidant assays (e.g., DPPH vs. ORAC)?

  • Methodological Answer : Use multivariate ANOVA to account for assay-specific interference (e.g., solvent pH, radical stability). Report IC₅₀ values with 95% confidence intervals and power analysis (α = 0.05, β = 0.2). Share raw data via repositories like Zenodo .
  • Reproducibility Tip : Pre-treat plant extracts with polyamide to remove polyphenols, which confound DPPH results .

Q. How do molecular docking and MD simulations improve target prediction for this compound?

  • Methodological Answer : Perform ensemble docking (AutoDock Vina) against homology-modeled receptors (e.g., TLR4/MD2). Run 100-ns MD simulations (AMBER) to assess binding stability (RMSD <2 Å). Validate with SPR (KD <10 µM) and mutagenesis (e.g., K132A in TLR4) .
  • Limitation Alert : False positives may occur due to conformational sampling bias; use consensus scoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.